molecular formula C8H14N4 B13568993 1-methyl-2-(1H-pyrazol-4-yl)piperazine

1-methyl-2-(1H-pyrazol-4-yl)piperazine

Cat. No.: B13568993
M. Wt: 166.22 g/mol
InChI Key: NCLIFGGXPAYSDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-(1H-pyrazol-4-yl)piperazine (CAS 1461713-45-0) is a nitrogen-containing heterocyclic compound that serves as a valuable synthon in medicinal chemistry and drug discovery. This compound features a piperazine ring linked to a 1-methyl-1H-pyrazole group, a privileged structure in the design of biologically active molecules. The piperazine moiety is widely utilized in FDA-approved drugs to optimize pharmacokinetic properties and as a scaffold to arrange pharmacophoric groups for target interaction . Pyrazole-containing analogs demonstrate a broad spectrum of pharmacological activities, which can be modulated through substitutions on the heterocyclic rings . Research into structurally similar compounds has shown potential for central nervous system (CNS) activity, with some analogs exhibiting anxiolytic-like and antidepressant-like effects modulated by serotonergic pathways . Other derivatives have been investigated for cardiovascular applications, showing sympathoinhibitory and antihypertensive effects . The reactivity of this piperazine-based building block facilitates its incorporation into more complex molecular architectures, making it a key intermediate in the synthesis of potential therapeutic agents. Researchers can leverage this compound to develop new analogs targeting kinases, GPCRs, and various enzymes. Handle with care and refer to the Safety Data Sheet for proper handling information. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

1-methyl-2-(1H-pyrazol-4-yl)piperazine

InChI

InChI=1S/C8H14N4/c1-12-3-2-9-6-8(12)7-4-10-11-5-7/h4-5,8-9H,2-3,6H2,1H3,(H,10,11)

InChI Key

NCLIFGGXPAYSDV-UHFFFAOYSA-N

Canonical SMILES

CN1CCNCC1C2=CNN=C2

Origin of Product

United States

Preparation Methods

Direct Alkylation of Piperazine with Pyrazole Derivatives

One common approach involves the reaction of 1-methylpiperazine with a halogenated pyrazole derivative or vice versa. The nucleophilic nitrogen of piperazine attacks an electrophilic carbon on a suitably functionalized pyrazole, such as a pyrazolyl halide or pyrazolyl sulfonate ester.

  • Typical conditions include:
    • Use of organic solvents like dichloromethane, methanol, or dimethylformamide (DMF).
    • Base catalysts such as potassium carbonate or sodium hydride to deprotonate the nucleophile.
    • Reflux temperatures to promote reaction completion.

This method provides moderate to good yields and allows for selective substitution at the desired nitrogen atom of the piperazine ring.

Cyclization via Pyrazole-Piperazine Precursors

Another route involves preparing intermediate compounds where pyrazole and piperazine moieties are linked through a precursor molecule, followed by cyclization or ring closure under controlled conditions.

  • For example, reacting 1-methyl-1H-pyrazole with piperazine under reflux in the presence of catalysts facilitates ring formation to yield the target compound.
  • Industrial scale synthesis often employs continuous flow reactors to optimize temperature, pressure, and reaction time for enhanced yield and purity.

Palladium-Catalyzed Cross-Coupling Reactions

Advanced synthetic methods utilize palladium-catalyzed cross-coupling, such as Suzuki-Miyaura coupling, to attach the pyrazolyl group to a piperazine scaffold.

  • The procedure involves:
    • Using 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as the boronate ester.
    • Coupling with halogenated piperazine derivatives in the presence of Pd catalysts (e.g., XPhos Pd G2).
    • Reaction conditions: stirring under nitrogen atmosphere at 80 °C overnight in solvents like dioxane with aqueous phosphate base.

This method yields high purity products and is suitable for complex derivatives.

Detailed Experimental Procedures and Conditions

Step Reagents & Conditions Description Yield (%) Notes
1 1-Methyl-1H-pyrazole + Piperazine, reflux in methanol or dichloromethane, base catalyst (K2CO3 or NaH) Nucleophilic substitution to form 1-methyl-2-(1H-pyrazol-4-yl)piperazine Moderate to high Reaction time: 6-8 h; Temperature: reflux
2 Pd-catalyzed Suzuki coupling: 1-methyl-4-pyrazolyl boronate + halogenated piperazine, Pd catalyst, K3PO4 base, dioxane/water, 80 °C overnight Cross-coupling to attach pyrazolyl group to piperazine 20-30% isolated yield Requires inert atmosphere; purification by chromatography
3 Protection/deprotection steps: Boc-protected piperazine derivatives reacted with pyrazolyl amines, followed by acid deprotection For functionalized derivatives 60-99% Useful for complex analog synthesis

Research Outcomes and Characterization Data

  • Yields : Reported yields vary from 20% in Pd-catalyzed coupling to over 99% in Boc-deprotection steps, depending on the synthetic route and scale.
  • Purification : Typically involves filtration, washing with solvents like toluene or ethyl acetate, recrystallization from ethanol or methanol, and chromatographic techniques for high purity.
  • Spectroscopic Data :
    • ^1H NMR signals characteristic of pyrazole protons (singlets around δ 7.0-8.5 ppm).
    • Piperazine methylene protons appear as multiplets between δ 2.5-3.5 ppm.
    • Methyl substituent on nitrogen shows singlet near δ 2.5 ppm.
  • Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight (e.g., m/z 224.3 [M+1] for related piperazine amides).
  • Melting Points : Vary depending on salt form and purity; recrystallized products often have sharp melting points indicating high purity.

Process Optimization and Industrial Considerations

  • Washing steps with aqueous sodium bicarbonate and sodium chloride solutions are employed to remove impurities and neutralize reaction mixtures.
  • Controlled cooling protocols (e.g., cooling to 0–5 °C) facilitate crystallization and improve solid product isolation.
  • Drying under vacuum or in air ovens at moderate temperatures (40–45 °C) for extended periods (15–20 hours) ensures removal of residual solvents and moisture.
  • Scale-up involves balancing reaction kinetics, solvent volumes, and purification efficiency to maximize yield and reduce cost.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range Advantages Limitations
Direct Alkylation 1-Methylpiperazine + Pyrazolyl halide Reflux in organic solvent, base catalyst Moderate to High (50-80%) Simple, straightforward Requires halogenated pyrazole
Cyclization 1-Methyl-1H-pyrazole + Piperazine Reflux, catalyst Moderate Efficient for simple derivatives May require purification
Pd-Catalyzed Coupling Boronate ester + Halogenated piperazine, Pd catalyst 80 °C, inert atmosphere Low to Moderate (20-30%) High selectivity, complex derivatives Expensive catalyst, longer reaction time
Protection/Deprotection Boc-piperazine + Pyrazolyl amine Heating, acidic deprotection High (60-99%) Enables functional group tolerance Multi-step, time-consuming

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(1H-pyrazol-4-yl)piperazine can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-methyl-2-(1H-pyrazol-4-yl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-2-(1H-pyrazol-4-yl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

The following sections compare 1-methyl-2-(1H-pyrazol-4-yl)piperazine with analogous piperazine-containing compounds, focusing on structural features, solubility, receptor affinity, metabolic stability, and biological activity.

Structural Modifications and Substituent Effects

Compound Substituents on Piperazine Key Structural Features
1-Methyl-2-(1H-pyrazol-4-yl)piperazine 1-CH₃, 2-pyrazole Pyrazole at position 2; methyl at N1
N-Benzylpiperazine (BZP) 1-Benzyl Aromatic benzyl group at N1
1-(3-Chlorophenyl)piperazine (mCPP) 1-(3-chlorophenyl) Halogenated aryl at N1
8ac (quinolone derivative) Ethylene spacer + piperazine Spacer between piperazine and core
Compound 3 (thiazolopyrimidine) Piperazine with benzyl substituent Benzyl enhances A2A receptor binding
  • Linker Groups: Unlike quinolone derivatives (e.g., 8ac) with ethylene spacers, the direct attachment of pyrazole in the target compound may reduce solubility but enhance rigidity for receptor binding .

Physicochemical Properties

Property 1-Methyl-2-(1H-pyrazol-4-yl)piperazine 8ac (Ethylene spacer) 8a (N-phenylpiperazine)
Aqueous Solubility Moderate (predicted) 80 µM (pH 2.0–6.5) <20 µM (pH 2.0–6.5)
Calculated pKa ~6.5 (piperazine N) 6–7 <3.8
  • Solubility : The absence of a spacer (as in 8ac) likely reduces solubility compared to ethylene-linked piperazines, but the pyrazole’s polarity may mitigate this effect .
  • pKa : The methyl and pyrazole groups may raise the pKa of the piperazine nitrogen compared to N-phenyl derivatives, enhancing protonation at physiological pH .

Metabolic Stability

  • Metabolic Hotspots : Piperazine rings are prone to deethylation or oxidation (e.g., metabolite C in ). The methyl group at N1 in the target compound may slow N-dealkylation, improving metabolic stability compared to N-ethyl or N-benzyl derivatives .
  • Isozyme Interactions : Piperazine derivatives like EMTPP inactivate CYP2D6 via apoprotein adduction. The pyrazole substituent in the target compound may reduce such interactions due to steric hindrance .

Key Research Findings and Implications

Structural Uniqueness: The 2-pyrazole substitution distinguishes this compound from classical N1-aryl/alkyl piperazines, offering a novel scaffold for receptor-specific drug design .

Balanced Solubility and Binding: While lacking spacers (cf. quinolone derivatives), the pyrazole’s polarity may maintain moderate solubility without compromising target engagement .

Metabolic Advantages : The N1-methyl group could reduce susceptibility to cytochrome P450-mediated degradation, addressing a common liability in piperazine-based drugs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-methyl-2-(1H-pyrazol-4-yl)piperazine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling reactions between pyrazole derivatives and substituted piperazines. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is used to introduce the pyrazole moiety . Solvent choice (e.g., DMSO or acetonitrile) and temperature control (reflux vs. room temperature) critically affect reaction efficiency. Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity .
  • Key Data :

Reaction StepSolventCatalystYield (%)Purity (%)
Pyrazole couplingDMSOPd(PPh₃)₄65–7892–97
Piperazine alkylationAcetonitrileNone80–8595–98

Q. How is the structural integrity of 1-methyl-2-(1H-pyrazol-4-yl)piperazine validated experimentally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms regiochemistry and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm error). X-ray crystallography resolves 3D conformation, particularly for polymorphic forms . Computational tools like DFT optimize geometry and predict electronic properties .

Q. What are the preliminary biological screening strategies for this compound?

  • Methodological Answer : Radioligand binding assays (e.g., for serotonin or dopamine receptors) assess affinity (Ki values). In vitro cytotoxicity assays (MTT or resazurin) evaluate safety profiles in cell lines (e.g., HEK-293). Dose-response curves (IC₅₀) guide structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can conflicting data on receptor binding affinities be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, membrane preparation methods). Reproducibility requires standardized protocols:

  • Use cloned receptors (e.g., CHO cells expressing human 5-HT₁A).
  • Validate with reference ligands (e.g., WAY-100635 for 5-HT₁A).
  • Statistical analysis (e.g., ANOVA) identifies outliers .

Q. What computational approaches predict the compound’s metabolic stability and off-target interactions?

  • Methodological Answer :

  • ADME Prediction : Tools like SwissADME calculate logP, topological polar surface area (TPSA), and cytochrome P450 inhibition.
  • Molecular Dynamics (MD) : Simulate binding to off-target kinases (e.g., EGFR, VEGFR2) using AMBER or GROMACS .
  • Example Output :
ParameterValue
logP1.8
TPSA45 Ų
CYP3A4 inhibitionModerate

Q. How do substituent modifications on the pyrazole ring alter pharmacological profiles?

  • Methodological Answer : SAR studies compare analogs with substituents like halogens (-F, -Cl) or methyl groups at position 3/5 of the pyrazole. Key findings:

  • Electron-withdrawing groups (e.g., -CF₃) enhance receptor affinity but reduce solubility.
  • Methyl groups improve metabolic stability by steric hindrance .
    • Data Table :
Substituent5-HT₁A Ki (nM)Solubility (mg/mL)
-H12.32.1
-F8.51.4
-CH₃9.83.0

Q. What strategies mitigate synthetic challenges in scaling up this compound?

  • Methodological Answer :

  • Flow Chemistry : Reduces reaction time and improves heat dissipation for exothermic steps (e.g., alkylation).
  • Catalyst Recycling : Immobilized palladium catalysts (e.g., Pd@SiO₂) lower costs and waste .
  • Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies?

  • Methodological Answer : Polymorphism and hydration states cause discrepancies. Techniques to resolve:

  • Differential Scanning Calorimetry (DSC) identifies polymorphs.
  • Dynamic Vapor Sorption (DVS) quantifies hygroscopicity.
  • Single-crystal X-ray diffraction confirms lattice structure .

Safety and Compliance

Q. What are the critical safety considerations for handling this compound?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.